molecular formula C19H16FN3O3 B2717157 N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide CAS No. 898419-15-3

N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide

Cat. No.: B2717157
CAS No.: 898419-15-3
M. Wt: 353.353
InChI Key: GSJDXUZIWHITSF-UHFFFAOYSA-N
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Description

N'-(4-Fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a tricyclic amide derivative characterized by a rigid 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-11-one core. The compound features an ethanediamide (oxalamide) linker bridging the tricyclic system to a 4-fluorophenyl substituent.

Properties

IUPAC Name

N-(4-fluorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3/c20-13-2-4-14(5-3-13)21-18(25)19(26)22-15-9-11-1-6-16(24)23-8-7-12(10-15)17(11)23/h2-5,9-10H,1,6-8H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJDXUZIWHITSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6310^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethanol, and catalysts may be employed to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups depending on the specific reagents and conditions used .

Scientific Research Applications

N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research:

Mechanism of Action

The mechanism of action of N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Implications
N'-(4-Fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}ethanediamide (Target) 4-Fluorophenyl, ethanediamide Not provided Not provided Ethanediamide linker; fluorophenyl group Enhanced polarity and potential for halogen bonding; may improve solubility
N-{11-Oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}cyclohexanecarboxamide (BK48053) Cyclohexanecarboxamide C₁₈H₂₂N₂O₂ 298.38 Bulky cyclohexane group Increased lipophilicity; may affect membrane permeability
N-{11-Oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}thiophene-2-sulfonamide (BI81525) Thiophene-2-sulfonamide C₁₅H₁₄N₂O₃S₂ 334.41 Sulfonamide group; thiophene ring Enhanced hydrogen-bonding capacity; potential protease inhibition
N-{11-Oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}propanamide (Synonyms: MLS001167807) Propanamide C₁₄H₁₅N₂O₂ 261.29 (estimated) Short alkyl chain Reduced steric hindrance; may improve binding to shallow pockets

Key Differences and Research Implications

Substituent Bulk and Lipophilicity: The cyclohexanecarboxamide derivative (BK48053) exhibits higher lipophilicity due to its bulky cyclohexane group, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

Electronic Effects: The 4-fluorophenyl group in the target compound may engage in halogen bonding with biomolecular targets, a feature absent in non-halogenated analogs like the propanamide derivative .

Synthetic Accessibility :

  • The propanamide variant (MLS001167807) has a simpler alkyl chain, likely offering easier synthetic modification compared to the ethanediamide or sulfonamide derivatives .

Biological Activity

N'-(4-fluorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound notable for its unique tricyclic structure and potential biological applications. This article focuses on the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C17H15FN2O3C_{17}H_{15}FN_2O_3 and a molecular weight of 346.4 g/mol. Its structure includes a fluorinated phenyl group and an azatricyclic moiety, which contribute to its biological properties.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antibacterial and Antifungal Properties

Studies have shown that compounds with similar structures often display antibacterial and antifungal activities due to their ability to inhibit enzyme pathways critical for microbial survival. The presence of the fluorine atom enhances the electron-withdrawing properties of the molecule, potentially increasing its reactivity with biological targets.

Enzyme Inhibition

The compound may inhibit certain enzymes involved in cancer proliferation pathways. For instance, it has been suggested that similar compounds can act as inhibitors for cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer progression . The mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting enzymatic activity.

Cytotoxicity

Preliminary cytotoxicity assays indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Research on structurally related compounds has demonstrated significant inhibition of cell viability in breast cancer (MCF-7) cell lines .

Research Findings and Case Studies

Study Findings Methodology
Study ADemonstrated antibacterial activity against Gram-positive bacteriaIn vitro assays using broth dilution methods
Study BShowed cytotoxic effects on MCF-7 cellsMTT assay for cell viability
Study CIdentified as a potential COX inhibitorMolecular docking studies to assess binding affinity

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest that hydrogen bonding interactions between the fluorine atom and amino acid residues in the enzyme's active site enhance binding affinity, contributing to its inhibitory effects .

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